N-[5-(2-fluorophenyl)-2-furoyl]-N'-[2-(4-morpholinyl)phenyl]thiourea
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Overview
Description
N-[5-(2-fluorophenyl)-2-furoyl]-N'-[2-(4-morpholinyl)phenyl]thiourea is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring substituted with a fluorophenyl group and a morpholinylphenylcarbamothioyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-fluorophenyl)-2-furoyl]-N'-[2-(4-morpholinyl)phenyl]thiourea typically involves multi-step organic reactions. One common method is the reaction of furan-2-carboxylic acid with 2-fluoroaniline under basic conditions to form an intermediate. This intermediate is then reacted with 2-morpholin-4-ylphenyl isothiocyanate to yield the final product. The reaction conditions often include the use of solvents like acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-fluorophenyl)-2-furoyl]-N'-[2-(4-morpholinyl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group on the fluorophenyl ring can be reduced to an amino group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar solvents.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino-substituted phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[5-(2-fluorophenyl)-2-furoyl]-N'-[2-(4-morpholinyl)phenyl]thiourea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of N-[5-(2-fluorophenyl)-2-furoyl]-N'-[2-(4-morpholinyl)phenyl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorophenyl and morpholinylphenylcarbamothioyl groups allows for specific interactions with target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: A related compound with a similar furan ring structure but different substituents.
4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide: Another compound with a morpholinylphenyl group, used as a STAT6 inhibitor.
Uniqueness
N-[5-(2-fluorophenyl)-2-furoyl]-N'-[2-(4-morpholinyl)phenyl]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
641999-53-3 |
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Molecular Formula |
C22H20FN3O3S |
Molecular Weight |
425.5g/mol |
IUPAC Name |
5-(2-fluorophenyl)-N-[(2-morpholin-4-ylphenyl)carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H20FN3O3S/c23-16-6-2-1-5-15(16)19-9-10-20(29-19)21(27)25-22(30)24-17-7-3-4-8-18(17)26-11-13-28-14-12-26/h1-10H,11-14H2,(H2,24,25,27,30) |
InChI Key |
ILFKNZFUTFYZMG-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=CC=C2NC(=S)NC(=O)C3=CC=C(O3)C4=CC=CC=C4F |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=S)NC(=O)C3=CC=C(O3)C4=CC=CC=C4F |
Origin of Product |
United States |
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